1-(4-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclopentanecarboxamide
Description
1-(4-Chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 4-chlorophenyl group attached to the cyclopentane ring and dual N-substituents: furan-3-ylmethyl and 2-methoxyethyl. This structural motif places it within a broader class of compounds investigated for diverse biological activities, including receptor modulation and herbicidal properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-24-13-11-22(14-16-8-12-25-15-16)19(23)20(9-2-3-10-20)17-4-6-18(21)7-5-17/h4-8,12,15H,2-3,9-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMCWTZWMOYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 350.84 g/mol. The structure includes a cyclopentanecarboxamide backbone, a furan ring, and a 4-chlorophenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | TBD |
| Molecular Weight | 350.84 g/mol |
| Molecular Formula | C18H23ClN2O3 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Preparation of the Cyclopentanecarboxylic Acid : Starting from cyclopentanone.
- Formation of the Amide : Reaction with 4-chlorophenylamine and furan-3-ylmethylamine.
- Introduction of the Methoxyethyl Group : Using methoxyethyl chloride under basic conditions.
This multi-step process ensures high yield and purity, crucial for subsequent biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymatic Modulation : The furan and phenyl groups may enhance binding affinity through π-π stacking interactions with aromatic residues in target proteins.
- Receptor Interaction : Potential activity at G-protein coupled receptors (GPCRs) has been suggested, which are critical in numerous signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary findings indicate cytotoxic effects against certain cancer cell lines, possibly through induction of apoptosis.
Case Studies
-
Anti-inflammatory Effects
- A study evaluated the compound's impact on TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels at concentrations as low as 10 µM, highlighting its anti-inflammatory potential .
- Cytotoxicity Against Cancer Cells
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Cytotoxicity via apoptosis |
| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-phenylbutanamide | 20 | Enzymatic inhibition |
| N-(4-chlorophenyl)-N-(furan-2-ylmethyl)-benzamide | 25 | Receptor modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular parameters of the target compound with related analogs:
Key Observations :
- The target compound’s furan-3-ylmethyl and 2-methoxyethyl groups distinguish it from analogs with bulkier heterocycles (e.g., triazolothiazine in or purine in ). These substituents likely enhance hydrophilicity compared to purely aromatic systems.
- Compared to PIPC1 (TRPA1 modulator), the absence of a trifluoromethylpiperidine group may reduce metabolic stability but improve synthetic accessibility.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclopentanecarboxamide, and what reaction conditions are optimal?
- Methodology : Synthesis of structurally related carboxamides often involves coupling substituted amines with activated carbonyl intermediates. For example, solvent-free methods (e.g., neat reactions or microwave-assisted synthesis) are effective for minimizing side products. Microwave irradiation with catalysts like aluminum oxide can enhance reaction efficiency and yield . Additionally, substitution reactions using halogenated intermediates (e.g., 4-chlorophenyl derivatives) and alkylation of furan-3-ylmethyl groups are critical steps .
- Key Considerations : Optimize reaction temperature (typically 80–120°C) and solvent polarity to balance steric hindrance from the cyclopentane ring and furan moiety.
Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most effective?
- Techniques :
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., chlorophenyl orientation and furan-methyl interactions) .
- Spectroscopy :
- NMR : H and C NMR identify proton environments (e.g., methoxyethyl groups and furan protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 407.85 g/mol estimated) and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to potential irritancy from chlorophenyl and methoxyethyl groups .
- Avoid inhalation; work in a fume hood.
- Store in inert atmospheres to prevent degradation of the furan ring .
Q. What spectroscopic properties (e.g., fluorescence, UV-Vis absorption) are relevant for analyzing this compound?
- Fluorescence Studies : The conjugated cyclopentane-carboxamide core may exhibit fluorescence, useful for tracking in biological assays. Adjust excitation/emission wavelengths (e.g., 280/340 nm) based on solvent polarity .
- UV-Vis Analysis : Chlorophenyl and furan groups absorb in the 250–300 nm range, with shifts indicating solvent interactions or protonation states .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or stability of this compound under varying conditions?
- Approaches :
- DFT Calculations : Model steric strain in the cyclopentane ring and electron-withdrawing effects of the chlorophenyl group .
- Molecular Dynamics : Simulate solvation effects on the methoxyethyl side chain to predict solubility .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Root Causes : Variability in assay conditions (e.g., pH, solvent) may alter the compound’s bioavailability or binding affinity.
- Solutions :
- Standardize assay protocols (e.g., consistent DMSO concentrations) .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify confounding factors .
Q. How can the steric and electronic effects of substituents (e.g., 4-chlorophenyl, furan-3-ylmethyl) be optimized to enhance target binding affinity?
- Design Strategies :
- Steric Optimization : Replace the cyclopentane ring with a cyclohexane to reduce ring strain, as seen in related cyclohexanecarboxamides .
- Electronic Tuning : Introduce electron-donating groups (e.g., methoxy) on the furan to enhance π-π stacking with aromatic residues in target proteins .
- Experimental Validation : Perform SAR studies using halogen-substituted phenyl analogs to map binding pocket interactions .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can they be addressed?
- Challenges :
- Byproduct Formation : Competing N-alkylation pathways due to the bifunctional furan-3-ylmethyl group .
- Purification Difficulty : Low volatility complicates distillation; column chromatography is often required .
- Solutions :
- Use flow chemistry to control reaction kinetics and reduce side products .
- Optimize recrystallization solvents (e.g., ethanol/water mixtures) for high-purity yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
